4-(Piperidin-4-ylthio)quinazoline acetate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
acetic acid;4-piperidin-4-ylsulfanylquinazoline |
InChI |
InChI=1S/C13H15N3S.C2H4O2/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10;1-2(3)4/h1-4,9-10,14H,5-8H2;1H3,(H,3,4) |
InChI Key |
CCJZWCJBLRVZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CNCCC1SC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Piperidin 4 Ylthio Quinazoline Acetate and Analogues
Influence of Substituents on the Quinazoline (B50416) Core on Biological Potency and Selectivity
The quinazoline scaffold is a critical component for the biological activity of this class of compounds. Modifications to the quinazoline core have been shown to significantly impact potency and selectivity. SAR studies have revealed that the formation of hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and specific amino acid residues in target proteins, such as methionine and threonine, can lead to a tighter binding conformation and increased potency. mdpi.com
Substitutions at various positions on the quinazoline ring play a crucial role in modulating the pharmacological properties of these compounds. For instance, the introduction of different groups at the C-2, C-4, C-6, and C-7 positions has been explored to enhance activity and selectivity. nih.govmdpi.com Studies on 2,4,6-trisubstituted quinazolines have indicated that the nature of the substituent at the C-6 position can be either beneficial or detrimental to activity. nih.gov For example, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazoline derivatives. nih.gov
In the context of anticancer activity, substitutions at the 6- and 7-positions of the quinazoline core with groups like morpholine (B109124) alkoxy substituents have been shown to alter the binding mode compared to established drugs, influencing the activity profile. mdpi.com Furthermore, the introduction of a 5-substituted furan-2-yl moiety at the C-6 position has resulted in compounds with significant antiproliferative activity. mdpi.com These findings underscore the importance of the substitution pattern on the quinazoline core for achieving desired biological effects.
| Compound/Analogue | Substitution on Quinazoline Core | Observed Biological Effect | Reference |
|---|---|---|---|
| 2,4,6-trisubstituted quinazoline analogue | Iodo-group at C-6 | Detrimental to antimicrobial activity | nih.gov |
| 4-anilino-quinazoline analogue | Two morpholine alkoxy substituents at C-6 and C-7 | Shift in binding mode compared to lapatinib | mdpi.com |
| 4-anilino-quinazoline analogue | 5-substituted furan-2-yl moiety at C-6 | Significant antiproliferative activity | mdpi.com |
Role of the Piperidine (B6355638) Ring's Stereochemistry and Substitutions in Ligand-Target Interactions
The piperidine moiety is a prevalent structural feature in many bioactive compounds and plays a significant role in the pharmacological profile of 4-(Piperidin-4-ylthio)quinazoline analogues. nih.gov The stereochemistry and substitution pattern of the piperidine ring can profoundly influence ligand-target interactions, affecting both potency and selectivity.
While specific stereochemical studies on 4-(Piperidin-4-ylthio)quinazoline acetate (B1210297) were not found in the provided search results, the general principles of piperidine chemistry in medicinal chemistry suggest that the spatial arrangement of substituents on the piperidine ring is critical for optimal binding to target proteins. The chair conformation of the piperidine ring places substituents in either axial or equatorial positions, which can dictate the orientation of the molecule within a binding pocket.
Substitutions on the piperidine ring can modulate physicochemical properties such as lipophilicity, polarity, and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles. In a study of 4-azaindole-2-piperidine compounds, unsaturation in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org This highlights that modifications to the piperidine ring's saturation level can significantly impact biological activity. dndi.org However, replacing the piperidine with an acyclic analogue resulted in a loss of activity, emphasizing the importance of the cyclic scaffold for maintaining the active conformation. dndi.org
| Compound Series | Modification on Piperidine Ring | Effect on Biological Activity | Reference |
|---|---|---|---|
| 4-Azaindole-2-piperidine analogues | Introduction of unsaturation | Ten-fold increase in potency | dndi.org |
| 4-Azaindole-2-piperidine analogues | Replacement with an acyclic analogue | Loss of activity | dndi.org |
Significance of the Thioether Linkage for Biological Activity and Pharmacological Properties
Thioether moieties are present in a wide range of biologically active molecules and are known to contribute to their pharmacological properties. researchgate.net In the context of quinazoline derivatives, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position has been associated with enhanced biological activities. nih.gov This suggests that the presence of a sulfur-containing linker can be advantageous for the activity of this class of compounds.
The thioether bond can participate in various non-covalent interactions with the target protein, including van der Waals forces and hydrophobic interactions. The sulfur atom itself can also act as a hydrogen bond acceptor in some cases. The nature of the groups attached to the sulfur atom can influence the electronic properties and metabolic stability of the molecule. For instance, in a series of 1,3,4-oxadiazole-thioether derivatives, the nature of the substituent on the thioether moiety was found to be critical for their cytotoxic activity. nih.gov
Impact of the Acetate Counterion on Compound Stability and Bioactivity
The choice of a counterion is a critical step in drug development, as it can impact the physicochemical properties of the active pharmaceutical ingredient (API). researchgate.netnih.gov Acetate is a commonly used counterion in pharmaceuticals and is generally considered to be biocompatible. The presence of the acetate counterion can enhance the aqueous solubility of a basic compound like 4-(Piperidin-4-ylthio)quinazoline, which can be beneficial for its absorption and distribution in the body.
However, it is also important to consider that the counterion itself is not always biologically inert. researchgate.netnih.gov While acetate is a natural metabolite, other counterions, such as trifluoroacetate (B77799) (TFA), have been reported to have potential biological effects that could complicate the interpretation of activity data. researchgate.netnih.gov Therefore, the selection of an appropriate counterion is an important consideration in the development of quinazoline-based therapeutic agents. The use of acetate in this specific compound suggests a deliberate choice to optimize its pharmaceutical properties.
Identification of Pharmacophoric Features and Key Structural Motifs
The SAR studies of 4-(Piperidin-4-ylthio)quinazoline acetate and its analogues have led to the identification of key pharmacophoric features and structural motifs that are essential for their biological activity. A pharmacophore is the three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.
Based on the available information, the key pharmacophoric features for this class of compounds can be summarized as follows:
The Quinazoline Core: This bicyclic system serves as a crucial scaffold. The nitrogen atoms at positions 1 and 3 are important for hydrogen bonding interactions with the target protein. mdpi.com
The Thioether Linkage: This flexible linker correctly positions the piperidine moiety relative to the quinazoline core for optimal interaction with the target.
The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can fit into specific binding pockets. The nitrogen atom of the piperidine can act as a basic center and may be involved in ionic interactions or hydrogen bonding.
Substituents on the Quinazoline Core: The nature and position of substituents on the quinazoline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.
The combination of these features creates a molecule with the appropriate size, shape, and electronic properties to interact with its biological target and elicit a pharmacological response. The 4-anilino-quinazoline moiety, for example, is recognized as a privileged scaffold in the development of certain kinase inhibitors due to its specific structural properties that allow for tight binding to the active site of the kinase. mdpi.com
Computational and Theoretical Investigations of 4 Piperidin 4 Ylthio Quinazoline Acetate
Molecular Docking Analyses for Ligand-Receptor Binding Mode Elucidation
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In drug design, it is used to forecast the binding mode of a ligand (like a quinazoline (B50416) derivative) to the active site of a target protein. This elucidation of the ligand-receptor binding mode is fundamental to understanding the compound's potential biological activity.
For quinazoline derivatives, docking studies have been instrumental in explaining their activity against a wide array of biological targets. These studies typically reveal that the quinazoline scaffold serves as a core anchor within the receptor's binding pocket. The specific interactions are then dictated by the various substituents. For a compound like 4-(piperidin-4-ylthio)quinazoline, the piperidine (B6355638) ring and the thioether linkage would be expected to form key interactions.
Studies on similar heterocyclic compounds show that interactions commonly involve:
Hydrogen Bonds: The nitrogen atoms in the quinazoline ring are potential hydrogen bond acceptors, while the N-H group on the piperidine ring can act as a hydrogen bond donor. These bonds with amino acid residues like asparagine are often critical for anchoring the ligand. nih.gov
Hydrophobic Interactions: The aromatic quinazoline ring and the aliphatic piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as leucine, valine, and alanine. nih.gov
Pi-Interactions: The quinazoline ring can form pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues of the receptor, further stabilizing the complex. nih.gov
Docking analyses of various quinazoline analogues have yielded binding energy scores ranging from -5.20 to -10.35 kcal/mol, indicating strong and stable binding to their respective targets. tandfonline.com For instance, when docked against the DNA gyrase enzyme, a target for antibacterial agents, quinazolinone derivatives showed scores between -5.96 and -8.58 kcal/mol. nih.gov
Table 1: Representative Molecular Docking Studies on Quinazoline Analogues
| Target Protein | PDB Code | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Application |
|---|---|---|---|---|
| DNA Gyrase Subunit B | Not Specified | Asn46, Asp73, Gly77 | -5.96 to -8.58 | Antibacterial nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Leu694, Val702, Ala719, Lys721, Met769, Asp831 | Not Specified | Anticancer nih.gov |
| Cyclooxygenase-2 (COX-2) | 3LN1 | Involves three pocket regions similar to celecoxib | -108.4 to -131.5 (Re-ranked Score) | Anti-inflammatory researchgate.net |
| S. aureus Tyrosyl-tRNA Synthetase | 1JIJ | Not Specified | Not Specified | Antibacterial rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules and guide the optimization of lead compounds. biointerfaceresearch.comnih.gov
For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed for various activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govijprajournal.com These models utilize a range of descriptors:
Electronic Descriptors: Charges on atoms, dipole moments.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Indices that describe molecular connectivity.
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA model for quinazolinone inhibitors of Matrix Metalloproteinase-13 (MMP-13) indicated that steric and electrostatic fields were the primary contributors to the model. nih.gov Such models provide clear, visual guidance for structural modification; for instance, suggesting where a bulky group or an electron-withdrawing group should be placed to enhance biological activity. nih.gov
The predictive power of QSAR models is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Robust models typically have high values for these parameters, indicating reliability. nih.gov
Table 2: Examples of QSAR Model Statistics for Quinazoline Derivatives
| QSAR Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding/Descriptor Influence |
|---|---|---|---|---|
| CoMFA | MMP-13 Inhibition | 0.646 | 0.992 | Activity influenced by steric (43.1%) and electrostatic (56.9%) fields. nih.gov |
| CoMSIA | MMP-13 Inhibition | 0.704 | 0.992 | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influence activity. nih.gov |
| ML-based SVM | Antiproliferative (MCF-7) | Not Specified | 0.749 (Training set), 0.991 (Test set) | Machine learning models can effectively predict anticancer activity. biointerfaceresearch.com |
| GA-PLS | Anticancer (EGFR) | Not Specified | Not Specified | Constitutional, functional, and charge descriptors were significant for predicting activity. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in This technique is invaluable for assessing the stability of a docked complex, analyzing conformational changes in both the ligand and the protein, and understanding the persistence of key interactions. researchgate.netresearchgate.net
MD simulations performed on quinazoline derivatives complexed with their target proteins typically run for nanoseconds. nih.govabap.co.in Key parameters analyzed during the simulation include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD plot, where fluctuations remain within an acceptable range (e.g., < 3 Å), suggests that the complex is stable and has reached equilibrium. abap.co.in
Root-Mean-Square Fluctuation (RMSF): This analysis reveals the flexibility of individual amino acid residues in the protein. High fluctuations in the active site can indicate induced-fit binding or instability, while low fluctuations suggest a stable binding pocket. researchgate.net
For quinazoline-protein complexes, MD simulations have confirmed the stability of binding modes predicted by docking. abap.co.in They show that crucial hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, reinforcing the proposed mechanism of action. researchgate.net
Table 3: Application of Molecular Dynamics Simulations to Quinazoline-Target Complexes
| System Studied | Simulation Time | Key Analysis | Finding |
|---|---|---|---|
| Quinazoline derivative with FtsZ protein | 5 ns | RMSD, RMSF, Binding Free Energy | The complex was stable, with RMSD values within 2.6 Å, indicating a stable binding mode. abap.co.in |
| Quinazolinone derivative with MMP-13 | 10 ns | Hydrogen Bond Analysis | Revealed enhanced hydrogen bonding interactions with key residues over the simulation time. nih.gov |
| Quinazolinone derivative with VEGFR2 | Not Specified | RMSD, RMSF | The RMSD plots illustrated the structural stability of the ligand-receptor complexes over the simulation. researchgate.net |
| Quinazoline derivative with EGFR | 200 ns | RMSD, MM/GBSA | Demonstrated stability and consistent interaction over a long simulation, corroborating docking scores. frontiersin.org |
In Silico Screening and Virtual Ligand Design for Novel Analogue Discovery
The insights gained from docking, QSAR, and MD simulations serve as a powerful foundation for in silico (computer-based) screening and rational drug design. nih.gov These approaches accelerate the discovery of new, more potent analogues without the immediate need for extensive synthesis and testing. rasayanjournal.co.in
Virtual Screening involves computationally screening large libraries of compounds against a specific target to identify potential "hits" with desirable binding characteristics. researchgate.net For instance, a library of quinazoline derivatives can be screened against a cancer target like the Epidermal Growth Factor Receptor (EGFR) to prioritize compounds for synthesis. nih.gov
Virtual Ligand Design is a more targeted approach. Based on an established QSAR model or the structure of a receptor's active site, new molecules are designed with specific modifications intended to improve activity. nih.gov For example, if a QSAR model indicates that an electron-withdrawing group at a certain position enhances activity, new analogues incorporating such groups can be designed and evaluated computationally before being synthesized. rsc.org Studies have successfully used this approach to design novel quinazolinone derivatives with predicted high activity, which was later confirmed by in vitro testing. nih.govnih.gov
Table 4: Strategies in Virtual Design and Screening of Quinazoline Analogues
| Methodology | Target/Goal | Approach | Outcome |
|---|---|---|---|
| Structure-based Design | MMP-13 Inhibitors | Designed eight new quinazolinones based on docking and QSAR results to enhance interactions. nih.gov | The designed compounds showed excellent predicted activity and good pharmacokinetic profiles. nih.gov |
| QSAR-guided Design | Antitubercular Agents | Used a G-QSAR model to design New Chemical Entities (NCEs) with predicted activity against Mycobacterium tuberculosis. rasayanjournal.co.in | Designed NCEs showed promising docking scores against the DNA gyrase target. rasayanjournal.co.in |
| Virtual Screening | HDAC6 Inhibitors | A consensus QSAR model was used to screen a series of new quinazoline-based compounds. nih.gov | Screening correctly identified compounds that were later confirmed to have potent inhibitory activity (IC50 as low as 0.04 nM). nih.gov |
| In Silico Screening | Antibacterial (MRSA) | Docking, In-silico ADME, and MM-GBSA studies guided the design of new quinazolinone analogues. nih.gov | The designed and synthesized compounds showed good in vitro activity against resistant MRSA strains. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. researchgate.net These methods calculate various electronic properties that help explain a molecule's behavior and its ability to interact with biological targets. physchemres.org
For quinazoline derivatives, DFT calculations are used to determine several key parameters:
E(HOMO) and E(LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). E(HOMO) relates to the molecule's ability to donate electrons, while E(LUMO) relates to its ability to accept electrons.
Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO). A smaller energy gap suggests higher reactivity. researchgate.net
Global Hardness (η) and Softness (σ): These parameters describe the molecule's resistance to change in its electron distribution.
Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key sites for intermolecular interactions. frontiersin.org
These calculations help to rationalize the interaction mechanisms at a sub-atomic level, complementing the findings from molecular docking and other computational methods. frontiersin.org
Table 5: Key Descriptors from Quantum Chemical Calculations and Their Significance
| Descriptor | Typical Calculated Value (Example) | Significance |
|---|---|---|
| E(HOMO) | -6.121 eV | Represents the electron-donating capacity of the molecule. researchgate.net |
| E(LUMO) | -1.242 eV | Represents the electron-accepting ability of the molecule. researchgate.net |
| Energy Gap (ΔE = E(LUMO) - E(HOMO)) | 4.879 eV | Indicates the chemical reactivity and stability of the molecule. researchgate.net |
| Dipole Moment (μ) | ~1-5 Debye | Relates to the molecule's polarity and interaction with polar environments. researchgate.net |
| Electron Affinity (EA) | 1.242 eV | Energy released when an electron is added to a neutral molecule. researchgate.net |
| Ionization Potential (IP) | 6.121 eV | Energy required to remove an electron from the molecule. researchgate.net |
Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment of 4 Piperidin 4 Ylthio Quinazoline Acetate
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of a compound. For 4-(Piperidin-4-ylthio)quinazoline acetate (B1210297), the analysis is typically performed on the free base, 4-(Piperidin-4-ylthio)quinazoline. The expected protonated molecule, [C₁₃H₁₅N₃S + H]⁺, would be analyzed. The high-resolution capability allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. acs.org
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₆N₃S⁺ | 246.1060 | Data not available in search results |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. nih.gov A suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, provides detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For 4-(Piperidin-4-ylthio)quinazoline acetate, distinct signals would be observed for the aromatic protons of the quinazoline (B50416) ring, the aliphatic protons of the piperidine (B6355638) ring, and the methyl protons of the acetate counterion. acgpubs.orgresearchgate.net The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. ualberta.ca Each unique carbon atom gives rise to a specific signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).
2D-NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between different nuclei. COSY identifies coupled protons, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively. These experiments are crucial for unambiguously assigning all signals and confirming the connectivity between the quinazoline and piperidine moieties through the sulfur atom. rsc.org
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinazoline Aromatic Protons | 7.5 - 9.0 | 120 - 160 |
| Piperidine Protons | 1.5 - 4.0 | 25 - 55 |
| Acetate Methyl Protons | ~1.9 | ~21 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds, such as C-H (aromatic and aliphatic), C=N, C=C, and C-S stretching vibrations. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The quinazoline ring system is a strong chromophore, and its UV-Vis spectrum would exhibit characteristic absorption maxima (λmax) corresponding to π→π* transitions. asianpubs.orgresearchgate.net
| Technique | Functional Group/Transition | Expected Absorption Range |
|---|---|---|
| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| IR | Aliphatic C-H stretch | 2850-3000 cm⁻¹ |
| IR | C=N and C=C stretch (quinazoline) | 1500-1650 cm⁻¹ |
| UV-Vis | π→π* (quinazoline) | 220-350 nm |
Chromatographic Techniques for Purity Profiling and Separation (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for determining the purity of a compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. researchgate.nettandfonline.com A reversed-phase HPLC method would be developed to separate this compound from any related substances. The purity is typically determined by calculating the area percentage of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This powerful hyphenated technique not only provides purity information but also allows for the identification of impurities by their mass-to-charge ratios, which is crucial for understanding the impurity profile of the compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (with additives like formic acid or TFA) |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | Typically 0.5-1.5 mL/min |
Future Perspectives and Promising Research Avenues
Rational Design of Next-Generation Quinazoline-Thioether-Piperidine Analogues with Enhanced Potency and Selectivity
The rational design of next-generation quinazoline-thioether-piperidine analogs is a key area of future research, aiming to optimize their pharmacological profiles. nih.govresearchgate.net Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the quinazoline (B50416) core, the thioether linker, and the piperidine (B6355638) ring influence potency and selectivity. nih.gov
Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinities of novel analogs to their biological targets, thereby guiding synthetic efforts. nih.gov For instance, modifications to the quinazoline ring, such as the introduction of various substituents at the 2, 5, 6, and 7-positions, can significantly impact target engagement. nih.govbiomedres.us Similarly, altering the length and flexibility of the thioether linker or substituting the piperidine ring with other heterocyclic systems can fine-tune the molecule's properties. nih.gov
Key strategies for enhancing potency and selectivity include:
Scaffold Hopping: Replacing the quinazoline core with other bioisosteric heterocycles to explore new chemical space and potentially improve properties. nih.gov
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent molecules.
Privileged Structure-Based Design: Leveraging the quinazoline scaffold's known interactions with a variety of biological targets to design multi-target ligands or highly selective inhibitors. nih.gov
The following table illustrates potential modifications and their expected impact on the pharmacological profile of 4-(piperidin-4-ylthio)quinazoline analogs.
| Molecular Moiety | Potential Modification | Rationale for Enhanced Potency/Selectivity |
| Quinazoline Core | Substitution at C2, C5, C6, C7 | Modulate electronic properties and steric interactions to optimize binding with the target protein. nih.govbiomedres.us |
| Thioether Linker | Varying linker length and rigidity | Optimize the orientation and distance between the quinazoline and piperidine moieties for improved target engagement. |
| Piperidine Ring | Substitution on the nitrogen atom | Introduce additional interaction points or modulate the basicity to enhance target affinity and selectivity. |
| Piperidine Ring | Replacement with other heterocycles | Explore alternative ring systems to improve pharmacokinetic properties and target interactions. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications for the Compound Class
While quinazoline derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, the unique structural features of the quinazoline-thioether-piperidine scaffold suggest potential for interaction with a broader range of biological targets. nih.govnih.govmdpi.com Future research should focus on screening these compounds against diverse target classes to uncover new therapeutic applications.
Potential novel biological targets include:
G-protein coupled receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands, suggesting that these compounds could be investigated for their activity on this large family of receptors.
Ion channels: The modulation of ion channel activity is a promising therapeutic strategy for a variety of diseases, and the structural features of these compounds may allow for interaction with these membrane-bound proteins.
Epigenetic targets: There is growing interest in developing small molecules that modulate the activity of epigenetic enzymes such as histone deacetylases (HDACs) and methyltransferases. The quinazoline scaffold has been explored in this context. researchgate.net
Efflux pumps: In the context of antimicrobial and anticancer drug resistance, inhibiting efflux pumps is a critical strategy. The quinazoline scaffold has shown promise in the development of efflux pump inhibitors. nih.gov
A systematic screening of a library of quinazoline-thioether-piperidine analogs against a panel of diverse biological targets could reveal unexpected activities and open up new avenues for therapeutic development.
Integration with Advanced Chemical Biology and Systems Pharmacology Approaches
To gain a deeper understanding of the mechanism of action and potential off-target effects of 4-(piperidin-4-ylthio)quinazoline acetate (B1210297) and its analogs, integration with advanced chemical biology and systems pharmacology approaches is crucial.
Chemical biology tools can be employed to:
Develop photoaffinity probes: These probes can be used to covalently label the biological targets of the compounds within a complex biological system, facilitating target identification and validation.
Utilize click chemistry: This versatile chemical reaction can be used to attach fluorescent tags or other reporter molecules to the compounds, enabling visualization of their subcellular localization and trafficking.
Systems pharmacology approaches can help to:
Construct network models: These models can integrate data from genomics, proteomics, and metabolomics to predict the downstream effects of modulating a particular target with a quinazoline-thioether-piperidine analog.
Identify potential polypharmacology: By analyzing the interaction of the compounds with multiple targets, it may be possible to identify beneficial polypharmacological profiles that could lead to enhanced efficacy or the ability to overcome drug resistance.
These advanced approaches will provide a more holistic understanding of how these compounds function at a cellular and systemic level, guiding further optimization and development.
Development of Targeted Delivery Strategies for Enhanced Cellular Specificity (excluding clinical applications)
Enhancing the cellular specificity of therapeutic agents is a major goal in drug development, as it can improve efficacy while reducing off-target toxicity. For 4-(piperidin-4-ylthio)quinazoline acetate and its analogs, several non-clinical targeted delivery strategies could be explored.
One promising approach is the development of antibody-drug conjugates (ADCs) . In this strategy, the quinazoline-thioether-piperidine compound would be attached to a monoclonal antibody that specifically recognizes a cell surface antigen that is overexpressed on diseased cells. This would allow for the targeted delivery of the cytotoxic or modulatory agent directly to the site of action.
Another strategy involves the use of nanoparticle-based delivery systems . The compound could be encapsulated within or conjugated to nanoparticles, such as liposomes or polymeric nanoparticles. The surface of these nanoparticles can be functionalized with targeting ligands, such as peptides or aptamers, that bind to specific receptors on the target cells.
Furthermore, the concept of proteolysis-targeting chimeras (PROTACs) offers an innovative approach to targeted protein degradation. acs.org A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. A quinazoline-thioether-piperidine moiety could be designed as the target-binding ligand in a PROTAC, enabling the targeted degradation of a specific protein of interest.
These targeted delivery strategies hold the potential to significantly improve the therapeutic index of quinazoline-thioether-piperidine analogs by concentrating their activity at the desired site and minimizing exposure to healthy tissues.
Q & A
Q. What are the established synthetic routes for 4-(Piperidin-4-ylthio)quinazoline acetate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions between quinazoline derivatives and piperidine-thiol intermediates. For example, piperidin-4-ylthio groups can be introduced via SN2 displacement of halogenated quinazolines (e.g., 4-chloroquinazoline) using piperidine-4-thiol in polar aprotic solvents like DMSO or DMF, with a base such as K₂CO₃ to deprotonate the thiol . Reaction temperature (e.g., 100–130°C) and duration (12–48 hours) significantly impact yield, as seen in analogous syntheses where yields ranged from 39% to 65% depending on steric and electronic factors . Post-synthesis, acetate salt formation is achieved via acid-base titration.
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm substitution patterns on the quinazoline core and piperidine ring, with characteristic shifts for acetate (δ ~1.9–2.1 ppm for CH₃) and piperidinyl protons (δ ~1.5–3.0 ppm) .
- Mass Spectrometry (APCI or ESI+) : For molecular ion detection (e.g., [M+H]⁺ matching theoretical m/z).
- HPLC : To assess purity (>95% is typical for research-grade material), using C18 columns and UV detection at 215–254 nm .
Q. What preliminary pharmacological screening models are used to evaluate its bioactivity?
- In vitro assays : Anti-inflammatory activity is assessed via COX-1/COX-2 inhibition assays or cytokine (e.g., IL-6, TNF-α) suppression in macrophage models .
- Receptor binding studies : Radioligand displacement assays (e.g., adenosine A2A receptor inverse agonism in membrane preparations) to identify molecular targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anti-inflammatory efficacy of 4-(Piperidin-4-ylthio)quinazoline derivatives?
- Core modifications : Substituting quinazoline at positions 6 or 7 with electron-withdrawing groups (e.g., -OCH₃) enhances metabolic stability .
- Piperidine moiety : Introducing N-methylation or spirocyclic constraints improves blood-brain barrier penetration, as demonstrated in analogues with 10–20× increased potency in murine models .
- Thioether linker : Replacing sulfur with sulfone or sulfonamide groups alters pharmacokinetics but may reduce cytotoxicity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Standardized assay protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control compounds to minimize inter-lab variability .
- Metabolic stability testing : Assess liver microsome degradation to clarify discrepancies between in vitro and in vivo efficacy .
- Crystallography/molecular docking : Map binding interactions with targets (e.g., soluble epoxide hydrolase) to explain potency differences among stereoisomers .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
- pH-dependent degradation : The compound is stable at pH 4–6 but undergoes hydrolysis at alkaline pH (>8), cleaving the thioether bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 5 .
- Light sensitivity : UV exposure (254 nm) induces quinazoline ring oxidation, necessitating amber glass storage .
Q. What advanced computational methods support the design of 4-(Piperidin-4-ylthio)quinazoline-based probes for target identification?
- Molecular dynamics simulations : Predict binding modes to kinases (e.g., EGFR) or epigenetic regulators (e.g., HDACs) .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (quinazoline N1) and hydrophobic regions (piperidine ring) for scaffold optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
